(Iodoethynyl)triisopropylsilane
CAS No.: 160481-43-6
Cat. No.: VC21321492
Molecular Formula: C11H21ISi
Molecular Weight: 308.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160481-43-6 |
---|---|
Molecular Formula | C11H21ISi |
Molecular Weight | 308.27 g/mol |
IUPAC Name | 2-iodoethynyl-tri(propan-2-yl)silane |
Standard InChI | InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 |
Standard InChI Key | BFUSARJAXABPTC-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C#CI)(C(C)C)C(C)C |
Canonical SMILES | CC(C)[Si](C#CI)(C(C)C)C(C)C |
Introduction
Chemical Identity and Structure
(Iodoethynyl)triisopropylsilane (CAS No. 160481-43-6) is characterized by its molecular formula C₁₁H₂₁ISi and a molecular weight of 308.27 g/mol . The compound features a carbon-carbon triple bond with an iodine atom at one terminus and a triisopropylsilyl group at the other. This structure provides unique reactivity patterns that make it valuable in synthetic organic chemistry.
Structural Identifiers
The compound is known by several identifiers and structural representations as summarized in Table 1.
Table 1. Structural Identifiers of (Iodoethynyl)triisopropylsilane
Parameter | Value |
---|---|
IUPAC Name | 2-iodoethynyl-tri(propan-2-yl)silane |
CAS Number | 160481-43-6 |
Molecular Formula | C₁₁H₂₁ISi |
Molecular Weight | 308.27 g/mol |
InChI | InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 |
InChIKey | BFUSARJAXABPTC-UHFFFAOYSA-N |
SMILES | CC(C)Si(C(C)C)C(C)C |
Physical Properties
(Iodoethynyl)triisopropylsilane appears as a colorless oil at room temperature . Its physical properties are influenced by the bulky triisopropylsilyl group and the polarized triple bond due to the iodine substituent. The compound has no hydrogen bond donors or acceptors, which contributes to its specific reactivity pattern and solubility profile .
Chemical Properties
Computed Properties
The computed properties of (Iodoethynyl)triisopropylsilane provide insight into its reactivity and behavior in chemical reactions.
Table 2. Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 308.27 g/mol | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 0 | |
Rotatable Bond Count | 4 | |
Exact Mass | 308.04572 Da | |
TPSA | 0 | |
LogP | 4.6003 |
Reactivity Profile
The reactivity of (Iodoethynyl)triisopropylsilane is primarily governed by the iodoethynyl functionality and the bulky triisopropylsilyl group. Key reactivity patterns include:
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Participation in cross-coupling reactions, particularly palladium-catalyzed transformations
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The carbon-iodine bond serves as a reactive site for nucleophilic substitution
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The triple bond can undergo addition reactions typical of alkynes
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The triisopropylsilyl group provides steric protection and can be removed under specific conditions to reveal terminal alkynes
Synthesis Methods
From Triisopropylsilylacetylene
One of the primary methods for synthesizing (Iodoethynyl)triisopropylsilane involves the iodination of triisopropylsilylacetylene in the presence of a base. This reaction typically proceeds as follows:
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Triisopropylsilylacetylene is dissolved in a suitable solvent, such as tetrahydrofuran (THF)
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Iodine is added slowly to the solution
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A base, such as potassium carbonate, facilitates the reaction
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The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent undesired oxidation
From Trimethylsilyl Derivatives
An alternative synthetic route involves the use of (trimethylsilyl)(triisopropylsilyl)acetylene as described in the literature :
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Phenyliodonium diacetate (2.53 g, 7.85 mmol) is diluted with CH₂Cl₂ (7 mL)
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Trifluoromethanesulfonic anhydride (0.60 mL, 3.9 mmol) is added dropwise at 0°C
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(Trimethylsilyl)(triisopropylsilyl)acetylene (2.00 g, 7.86 mmol) is added
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The mixture is stirred for 2 hours at room temperature
Applications in Organic Synthesis
As a Building Block in Complex Molecules
(Iodoethynyl)triisopropylsilane serves as a valuable building block in the synthesis of complex organic molecules due to its unique reactivity profile. The iodoethynyl group can undergo various transformations while the triisopropylsilyl group provides protection and stability.
In Cross-Coupling Reactions
This compound is particularly useful in cross-coupling reactions, such as Sonogashira coupling, where the iodine atom serves as a leaving group to form carbon-carbon bonds. These reactions are essential in the synthesis of:
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Natural products with acetylenic moieties
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Pharmaceutical intermediates
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Materials with extended π-conjugation
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Specialized polymers with silicon-containing backbones
Structural Derivatives and Analogs
Phenoxy Derivatives
Several structural analogs of (Iodoethynyl)triisopropylsilane have been reported in the literature, including [2-(iodoethynyl)phenoxy]triisopropylsilane, which has been characterized as a colorless oil with a 74% synthesis yield . This compound represents an important extension of the basic structure with additional functionality.
Comparison with Other Silylated Alkynes
Table 3. Comparison of (Iodoethynyl)triisopropylsilane with Related Compounds
Compound | Structural Difference | Key Property Difference |
---|---|---|
Triisopropylsilylacetylene | Lacks iodine atom | Less reactive in substitution reactions |
(Trimethylsilyl)ethynyl iodide | Contains trimethylsilyl instead of triisopropylsilyl | Different steric and electronic properties |
[2-(Iodoethynyl)phenoxy]triisopropylsilane | Contains additional phenoxy group | Different solubility and reactivity profile |
Parameter | Classification/Statement |
---|---|
GHS Pictograms | GHS02, GHS05 |
Signal Word | Danger |
UN Number | 2924 |
Hazard Class | 3 (Flammable liquid), 8 (Corrosive) |
Packing Group | III |
Hazard Statements | H225-H302-H312-H315-H318-H332-H335 |
Precautionary Statements | P210-P240-P241-P242-P243-P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362-P370+P378-P405-P501 |
Supplier | Purity | Package Size | Price (USD) | Lead Time |
---|---|---|---|---|
Supplier A | 98% | 1g | 438.0 | 1-3 weeks |
Supplier A | 98% | 5g | 1,364.0 | 1-3 weeks |
Supplier A | 98% | 25g | 4,182.0 | 1-3 weeks |
Supplier B | 97% | 1g | 258.0 | 1 week |
The compound is typically supplied for research and development purposes only, with restrictions on its use for human applications .
Research Applications
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